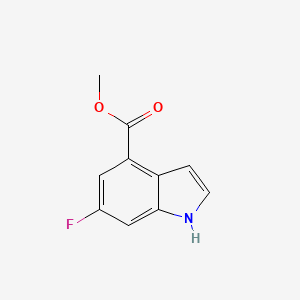

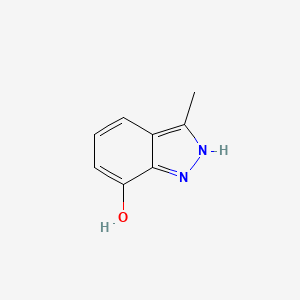

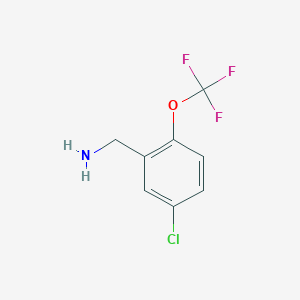

(R)-7-fluorochroman-4-amine

Descripción general

Descripción

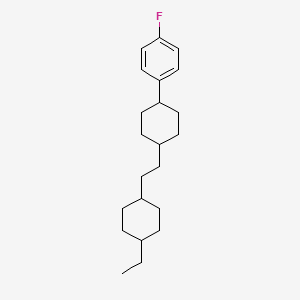

“®-7-fluorochroman-4-amine” is a chemical compound that has piqued the interest of scientists due to its potential applications in various fields of research and industry. It is used for R&D purposes and not for medicinal or household use .

Molecular Structure Analysis

The molecular formula of “®-7-fluorochroman-4-amine” is C9H10FNO . Its molecular weight is 167.18 g/mol .Aplicaciones Científicas De Investigación

Spectrophotometry and Spectrofluorimetry in Pharmaceutical Analysis

The application of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) in the field of pharmaceutical amines analysis using spectrophotometry and spectrofluorimetry techniques is relevant. This review covers various methods employing NBD-Cl as a labeling reagent for the determination of pharmaceutical amines (Elbashir, Suliman, & Aboul‐Enein, 2011).

Development of 5-HT1A Receptor Antagonists

Research on 6-fluorochroman derivatives as potential antagonists for the 5-HT1A receptor is significant. These derivatives, including modifications on the chroman ring, have been evaluated for their ligand behavior and antagonist activities in various assays, demonstrating their potential in pharmacological applications (Yasunaga et al., 1998).

Chromogenic and Fluorogenic Chemosensors for Hydrogen Sulfide

Chromogenic and fluorogenic sensors using various recognition mechanisms, including cleavage of the S–O bond and reduction of nitro groups to amines, play a crucial role in detecting hydrogen sulfide in living cells. This research is essential in designing colorimetric or fluorimetric probes for biological applications (Li, Yin, & Huo, 2015).

Environmental Analysis of Aromatic Amines

The detection of aromatic amines in environmental samples, known or suspected mutagens and carcinogens, is a critical area of study. Methods involving LC-high resolution mass spectrometry and various derivatization reagents, such as NBD-F, have been developed to facilitate this detection, emphasizing the importance of accurate environmental monitoring (Muz et al., 2017).

Fluorometric Assay of Proteins

Fluorescamine, used for the fluorometric assay of proteins, is significant due to its ability to detect proteins based on their content of free amino groups. This method is applicable to minute quantities of protein, highlighting its utility in protein monitoring during enzyme purification (Böhlen et al., 1973).

Amination of Chromanone Derivatives

The amination of chromanone derivatives using ω-transaminases to produce enantiopure amines is a notable development in asymmetric synthesis. This process, yielding both (S)- and (R)-enantiomers in optically pure form, is significant for applications requiring specific stereochemistry (Pressnitz et al., 2013).

Safety And Hazards

In terms of safety, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "®-7-fluorochroman-4-amine" . In case of accidental ingestion or inhalation, immediate medical attention is required . For firefighting, use dry chemical, carbon dioxide or alcohol-resistant foam .

Propiedades

IUPAC Name |

(4R)-7-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQCCSDLCJERPE-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677281 | |

| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-7-fluorochroman-4-amine | |

CAS RN |

911826-11-4 | |

| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911826-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)

![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B1394147.png)